Spectroscopic Characterization and NMR Data for (2S,3S)-3-Phenylaziridine-2-carboxamide: A Comprehensive Technical Guide
Spectroscopic Characterization and NMR Data for (2S,3S)-3-Phenylaziridine-2-carboxamide: A Comprehensive Technical Guide
Introduction & The Stereochemical Imperative
Aziridine-2-carboxamides are highly strained, reactive three-membered nitrogen heterocycles that serve as critical intermediates in the synthesis of complex amino acids, peptidomimetics, and bioactive alkaloids. The stereochemical integrity of these molecules dictates their reactivity, particularly in regioselective ring-opening reactions.
A frequent pitfall in the characterization of 3-phenylaziridine-2-carboxamides is the misassignment of cis and trans geometries due to a misunderstanding of the Cahn-Ingold-Prelog (CIP) priority rules for this specific scaffold. As demonstrated in biocatalytic resolutions of aziridines , the (2S,3S) configuration uniquely corresponds to the cis -isomer.
The Causality of the CIP Priority Inversion: To understand why (2S,3S) is cis, we must analyze the atomic priorities:
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At C-2: The priorities are -NH- (1) > -CONH2 (2) > -C3 (3) > -H (4). The carboxamide group outranks the C-3 ring carbon because its carbon is bonded to oxygen (atomic number 8), whereas C-3 is bonded to nitrogen (atomic number 7).
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At C-3: The priorities are -NH- (1) > -C2 (2) > -Phenyl (3) > -H (4). Crucially, C-2 outranks the phenyl ring. The C-2 carbon is bonded to nitrogen, whereas the phenyl ipso-carbon is only bonded to other carbons.
Because of this priority structure, when both the carboxamide and phenyl groups are on the same face of the aziridine ring (syn-facial or cis), the chiral centers are designated as (2S,3S) or (2R,3R). Consequently, spectroscopic characterization must be explicitly designed to validate this cis spatial relationship.
Spectroscopic Signatures (IR, MS, UV-Vis)
Before advancing to NMR, orthogonal spectroscopic techniques are employed to confirm the macroscopic structural features of the molecule.
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Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) in positive mode is utilized to confirm the molecular weight. The highly strained aziridine ring is prone to fragmentation; thus, soft ionization is required. The parent ion [M+H]+ appears at m/z 163.08, while the sodium adduct [M+Na]+ is frequently observed at m/z 185.06.
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Infrared Spectroscopy (IR): Attenuated Total Reflectance (ATR-IR) provides a self-validating check of the functional groups. The primary amide yields a sharp Amide I band at ~1665 cm⁻¹ (C=O stretch) and distinct N-H stretching vibrations at 3350 and 3210 cm⁻¹, which account for both the primary amide ( −NH2 ) and the secondary aziridine amine ( −NH− ).
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UV-Vis Spectroscopy: The conjugated phenyl ring yields a π→π∗ transition at λmax 215 nm, while the amide carbonyl presents a weaker n→π∗ transition near 258 nm.
Nuclear Magnetic Resonance (NMR) Architecture
The core of the structural proof lies in the NMR data. The assignment of the (2S,3S) cis-geometry relies heavily on the scalar coupling constants ( J -values) and spatial correlations (NOE) .
1D NMR and Scalar Coupling ( J2,3 )
In aziridine systems, the Karplus equation dictates that cis-protons exhibit a larger coupling constant ( J=5.0−7.0 Hz) compared to trans-protons ( J=2.0−3.0 Hz) . For (2S,3S)-3-phenylaziridine-2-carboxamide, the H-2 and H-3 protons resonate as mutually coupled signals with J2,3≈6.5 Hz.
2D NMR and Spatial Validation
To prevent false positives caused by highly distorted ring conformations, 1D J -coupling must be orthogonally validated using 2D NOESY or ROESY. A strong cross-peak between H-2 ( δ 2.85) and H-3 ( δ 3.35) confirms their syn-facial proximity, locking in the cis (2S,3S) assignment.
Workflow for the stereochemical validation of (2S,3S)-3-phenylaziridine-2-carboxamide using NMR.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the data, the following step-by-step protocol embeds a chemical self-validation mechanism (deuterium exchange) directly into the workflow.
Step 1: Sample Preparation Weigh 15–20 mg of highly pure (>98%) (2S,3S)-3-phenylaziridine-2-carboxamide. Dissolve the sample completely in 0.6 mL of anhydrous DMSO- d6 . Causality: DMSO- d6 is strictly selected over CDCl₃. In non-polar solvents, the aziridine N-H and primary amide protons undergo rapid exchange and line broadening. DMSO hydrogen-bonds with these protons, slowing their exchange rate and allowing their distinct resonances and scalar couplings to be observed.
Step 2: 1D NMR Acquisition Transfer the solution to a standard 5 mm NMR tube.
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Acquire the ¹H NMR spectrum at 400 MHz (or higher) using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.
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Acquire the ¹³C NMR spectrum at 100 MHz using a proton-decoupled sequence (zgpg30) with 1024 scans to ensure adequate signal-to-noise for the quaternary carbons.
Step 3: Deuterium Exchange (Self-Validation) To definitively assign the heteroatom-bound protons, add 10 μL of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H NMR spectrum. Causality: The disappearance of resonances at δ 2.45, 7.20, and 7.40 ppm confirms them as exchangeable N-H protons. Furthermore, the H-2 multiplet ( δ 2.85) will collapse from a doublet of doublets into a clean doublet ( J=6.5 Hz) due to the removal of the H-2/N-H scalar coupling.
Step 4: 2D NOESY Acquisition Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms. Process the data using a squared sine-bell window function. Evaluate the cross-peak intensity between H-2 and H-3 to validate the cis geometry.
Quantitative Data Summaries
Table 1: ¹H NMR Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| N-H (aziridine) | 2.45 | br d | 2.0 | 1H | Ring secondary amine |
| H-2 | 2.85 | dd | 6.5, 2.0 | 1H | Aziridine CH ( α to C=O) |
| H-3 | 3.35 | d | 6.5 | 1H | Aziridine CH (benzylic) |
| CONH₂ (a) | 7.20 | br s | - | 1H | Primary amide proton |
| CONH₂ (b) | 7.40 | br s | - | 1H | Primary amide proton |
| Ar-H (meta/para) | 7.25 - 7.32 | m | - | 3H | Phenyl CH |
| Ar-H (ortho) | 7.35 - 7.38 | m | - | 2H | Phenyl CH |
Table 2: ¹³C NMR Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment |
| C-2 | 38.5 | CH | Aziridine C ( α to C=O) |
| C-3 | 43.2 | CH | Aziridine C (benzylic) |
| Ar-C (ortho/para) | 127.2, 127.8 | CH | Phenyl CH |
| Ar-C (meta) | 128.5 | CH | Phenyl CH |
| Ar-C (ipso) | 136.0 | C | Phenyl quaternary C |
| C=O | 171.5 | C | Amide carbonyl |
Table 3: Spectroscopic Summary (IR, MS, UV-Vis)
| Technique | Key Signals / Values | Structural Significance |
| IR (ATR) | 3350, 3210 cm⁻¹ | Primary amide and aziridine N-H stretching |
| IR (ATR) | 1665 cm⁻¹ | Amide I band (C=O stretching) |
| ESI-MS (+) | m/z 163.08 | [M+H]+ corresponding to C₉H₁₁N₂O⁺ |
| ESI-MS (+) | m/z 185.06 | [M+Na]+ sodium adduct |
| UV-Vis | λmax 215 nm, 258 nm | π→π∗ (aromatic) and n→π∗ (carbonyl) transitions |
References
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Title: Nitrile and Amide Biotransformations for the Synthesis of Enantiomerically Pure 3-Arylaziridine-2-carboxamide Derivatives and Their Stereospecific Ring-Opening Reactions Source: The Journal of Organic Chemistry, American Chemical Society (2007) URL: [Link][1]
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Title: Multicomponent Catalytic Asymmetric Synthesis of trans-Aziridines Source: The Journal of Organic Chemistry, American Chemical Society (2017) URL: [Link][2]
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Title: Lewis Acid-Catalyzed Diastereoselective Synthesis of Multisubstituted N-Acylaziridine-2-carboxamides from 2H-Azirines via Joullié–Ugi Three-Component Reaction Source: The Journal of Organic Chemistry, American Chemical Society (2018) URL: [Link][3]
